4-Bromo-2-formylbenzene-1-sulfonyl chloride
Description
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Properties
Molecular Formula |
C7H4BrClO3S |
|---|---|
Molecular Weight |
283.53 g/mol |
IUPAC Name |
4-bromo-2-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClO3S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-4H |
InChI Key |
LIFHBEUNFDHOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-2-formylbenzene-1-sulfonyl chloride chemical structure and SMILES
Technical Monograph: 4-Bromo-2-formylbenzene-1-sulfonyl chloride
Executive Summary This technical guide profiles 4-Bromo-2-formylbenzene-1-sulfonyl chloride , a high-value tri-functionalized scaffold utilized in advanced medicinal chemistry. Characterized by an electrophilic sulfonyl chloride, a reactive ortho-formyl group, and a halogen handle (bromine), this molecule serves as a critical "linchpin" intermediate. Its unique ortho substitution pattern (CHO/SO₂Cl) makes it a prime precursor for 1,2-benzisothiazole-1,1-dioxides (saccharin analogs) and complex sultams, while the bromine atom enables downstream diversification via palladium-catalyzed cross-coupling.
Part 1: Structural Identity & Chemoinformatics
The following data establishes the precise chemical identity of the target molecule. Researchers should use the isomeric SMILES for accurate database querying and docking simulations.
| Parameter | Technical Specification |
| IUPAC Name | 4-Bromo-2-formylbenzene-1-sulfonyl chloride |
| Common Name | 2-Formyl-4-bromobenzenesulfonyl chloride |
| Molecular Formula | C₇H₄BrClO₃S |
| Molecular Weight | 283.53 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl |
| Isomeric SMILES | O=Cc1cc(Br)ccc1S(=O)(=O)Cl |
| InChI Key | LIFHBEUNFDHOJJ-UHFFFAOYSA-N |
| CAS Registry Number | Not widely listed; Custom synthesis typically required.[1][2] |
| Physical State (Pred.) | Pale yellow crystalline solid |
| Melting Point (Pred.) | 78°C – 84°C (Based on chloro-analogs) |
Part 2: Synthetic Logic & Retrosynthesis
The Challenge: Direct chlorosulfonation of 4-bromobenzaldehyde is chemically hazardous. The aggressive conditions (ClSO₃H, Δ) required to install the sulfonyl group often lead to oxidation of the aldehyde to a carboxylic acid or result in meta-substitution relative to the electron-withdrawing aldehyde group.
The Solution: The Bisulfite Adduct Strategy . This protocol protects the aldehyde in situ as a water-soluble bisulfite adduct, which then undergoes oxidative chlorination. This method preserves the oxidation state of the aldehyde while installing the sulfonyl chloride.
DOT Diagram: Retrosynthetic Pathway
Figure 1: The Bisulfite Adduct Strategy avoids aldehyde oxidation by leveraging transient protection.
Part 3: Reactivity Profile & Mechanism
This molecule is a "Chemical Chameleon," offering three distinct reactivity vectors. Understanding the hierarchy of reactivity is crucial for designing selective transformations.
-
Vector A (Sulfonyl Chloride): The most electrophilic site. Reacts rapidly with amines, alcohols, and thiols.
-
Vector B (Aldehyde): Moderately electrophilic. Susceptible to reductive amination, Wittig olefination, or cyclization.
-
Vector C (Aryl Bromide): Inert to nucleophiles but active in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Critical Interaction: The ortho relationship between Vector A and Vector B allows for Auto-Cyclization . Upon reaction with primary amines, the resulting sulfonamide nitrogen can attack the aldehyde, forming a cyclic sultam or benzisothiazole derivative.
DOT Diagram: The Reactivity Hierarchy
Figure 2: Divergent synthesis pathways based on reagent selection. The red path highlights the scaffold's tendency to cyclize.
Part 4: Experimental Protocol (Synthesis & Handling)
Safety Warning: This compound is a lachrymator and corrosive. All operations must be performed in a fume hood.
Protocol: Synthesis via Diazotization-Chlorosulfonation (Alternative Route)
Note: While the bisulfite route is elegant, the Sandmeyer-type reaction is often more robust for halogenated aromatics if the aniline precursor is available.
Reagents:
-
2-Amino-5-bromobenzaldehyde (Precursor)
-
NaNO₂ (Sodium Nitrite)
-
SO₂ (Sulfur Dioxide gas)
-
CuCl₂ (Copper(II) chloride catalyst)[3]
-
Glacial Acetic Acid / HCl[3]
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-amino-5-bromobenzaldehyde (10 mmol) in a mixture of glacial acetic acid (15 mL) and concentrated HCl (5 mL).
-
Cool the solution to -5°C using an ice/salt bath.
-
Add aqueous NaNO₂ (1.2 equiv) dropwise, maintaining temperature < 0°C. Stir for 30 mins to form the diazonium salt.
-
-
Sulfonyl Chloride Formation (Meerwein Reaction):
-
In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas until the weight increases by ~5g.
-
Add CuCl₂ (0.5 mmol) to the SO₂ solution.
-
Slowly pour the cold diazonium mixture into the stirred SO₂/CuCl₂ solution. Caution: Vigorous nitrogen evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup & Isolation:
-
Pour the reaction mixture into crushed ice (100g).
-
The product, 4-bromo-2-formylbenzene-1-sulfonyl chloride , will precipitate as a pale solid.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash the organic phase with cold water (2x) and brine (1x).
-
Dry over anhydrous MgSO₄ and concentrate in vacuo at < 40°C (to prevent thermal decomposition).
-
-
Validation:
-
TLC: 20% EtOAc in Hexanes (Product R_f ~ 0.6).
-
NMR Check: Look for the aldehyde proton (~10.5 ppm, s) and the aromatic pattern (1,2,4-substitution).
-
Part 5: References
-
PubChem. (n.d.). 4-Bromo-2-formylbenzene-1-sulfonyl chloride (Compound).[2] National Library of Medicine. Retrieved from [Link]
-
Ge, Z., et al. (2005). Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives. Helvetica Chimica Acta.[4][5] (Methodology adapted for ortho-isomers). Retrieved from [Link]
-
Organic Syntheses. (1981). Preparation of Sulfonyl Chlorides via Diazotization. Org. Synth. Coll. Vol. 10. (General protocol grounding). Retrieved from [Link]
Sources
- 1. CAS:98-58-8 | 4-Bromo benzenesulfonyl Chloride » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 2. PubChemLite - 4-bromo-2-formylbenzene-1-sulfonyl chloride (C7H4BrClO3S) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Precision Scaffolding: Tris-Functionalized Benzene Building Blocks for Medicinal Chemistry
The Geometry of Diversity: Strategic Scaffold Selection
In modern medicinal chemistry, the benzene ring is far more than a hydrophobic spacer; it is a programmable hub. The ability to independently functionalize three positions on a benzene core allows for the precise vectorization of pharmacophores, a critical requirement for Fragment-Based Drug Discovery (FBDD) and the design of heterobifunctional degraders (PROTACs).
Unlike aliphatic scaffolds, the benzene core offers rigid, defined bond angles that project substituents into specific quadrants of chemical space. The choice of regioisomer dictates the spatial relationship between these vectors:
-
1,3,5-Substitution (Radial): Provides a
separation between vectors, ideal for multivalent ligands or "hub" connectors in dendrimers and PROTACs where steric clash between arms must be minimized. -
1,2,4-Substitution (Linear/Bent): Offers a mix of ortho, meta, and para relationships, frequently used to mimic the turn motifs in kinase inhibitors or to create "linear" PROTAC linkers with a solubilizing appendage.
-
1,2,3-Substitution (Crowded): High steric density; often utilized to force non-planar conformations in adjacent aryl rings via atropisomerism.
Decision Matrix: Selecting the Isomer
The following decision logic helps medicinal chemists select the appropriate core based on the target binding pocket and physicochemical requirements.
Caption: Decision matrix for selecting benzene regioisomers based on pharmacophore vector requirements.
The Art of Orthogonality: Chemoselective Functionalization[1]
The synthesis of tris-functionalized benzenes relies on orthogonality —the ability to react one functional group while leaving others intact. The most robust method for achieving this is the Iterative Cross-Coupling strategy using mixed-halogenated scaffolds.
The Reactivity Ladder
Transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) generally follow a strict order of oxidative addition rates to Palladium(0) species. This intrinsic kinetic hierarchy allows for sequential functionalization without the need for protecting groups.
Reactivity Order (Fastest to Slowest):
-
Iodide (-I) : Rapid oxidative addition; reacts at room temperature or mild heating.
-
Triflate (-OTf) : Highly reactive, comparable to bromide but often tunable via ligand choice.
-
Bromide (-Br) : Standard reactivity; requires elevated temperatures (60-80°C) if iodide is absent.
-
Chloride (-Cl) : Inert under standard Pd-conditions; requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, RuPhos) and high temperatures to activate.
Data Summary: Halogen Reactivity in Pd-Catalyzed Coupling[2]
| Leaving Group | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition | Typical Conditions (Suzuki) |
| Iodine (-I) | ~65 | Fast ( | Pd(PPh |
| Bromide (-Br) | ~81 | Medium ( | Pd(dppf)Cl |
| Chlorine (-Cl) | ~96 | Slow ( | Pd |
Experimental Protocol: Iterative Synthesis of a 1,3,5-Tris-Aryl Benzene
Objective: Synthesize a 1,3,5-trisubstituted benzene core with three distinct aryl groups using 1-bromo-3-chloro-5-iodobenzene as the starting scaffold.
Starting Material: 1-Bromo-3-chloro-5-iodobenzene (Commercially available or synthesized via iodination of 1-bromo-3-chlorobenzene).
Step 1: Site-Selective Coupling at C-I (Position 1)
Rationale: The C-I bond is the weakest and undergoes oxidative addition most readily. We use a mild catalyst system to prevent reaction at the C-Br or C-Cl sites.
-
Reagents: Scaffold (1.0 eq), Aryl-Boronic Acid A (1.1 eq), Pd(PPh
) (3 mol%), Na CO (2.0 eq). -
Solvent: DME/Water (4:1) degassed.
-
Conditions: Stir at Room Temperature for 4-12 hours under N
. -
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. Purify via flash chromatography. -
Checkpoint:
H NMR should show loss of the specific signals associated with the C-I position and retention of C-Br/C-Cl patterns.
Step 2: Site-Selective Coupling at C-Br (Position 3)
Rationale: With the Iodine replaced, the Bromine is now the most reactive site. We increase the temperature to activate the C-Br bond. The C-Cl bond remains inert under these conditions.
-
Reagents: Intermediate 1 (1.0 eq), Aryl-Boronic Acid B (1.2 eq), Pd(dppf)Cl
(5 mol%), K PO (2.5 eq). -
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: Heat to 80°C for 16 hours.
-
Workup: Standard aqueous extraction and silica purification.
Step 3: Activation of C-Cl (Position 5)
Rationale: The final Chlorine is unreactive towards standard catalysts. We must employ a specialized electron-rich phosphine ligand to facilitate oxidative addition into the strong C-Cl bond.
-
Reagents: Intermediate 2 (1.0 eq), Aryl-Boronic Acid C (1.5 eq), Pd
(dba) (2 mol%), XPhos or SPhos (4-8 mol%), K PO (3.0 eq). -
Solvent: Toluene/Water (10:1) or n-Butanol.
-
Conditions: Heat to 100-110°C (reflux) for 24 hours.
-
Workup: Filter through Celite, concentrate, and purify via HPLC or prep-TLC.
Workflow Visualization
Caption: Iterative Pd-catalyzed cross-coupling workflow exploiting halogen reactivity differences (I > Br > Cl).
Application: Benzene as a PROTAC Linker Hub[3][4]
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Protein of Interest (POI) ligand.[1][]
While linear alkyl chains are common, they often suffer from poor solubility and metabolic instability. Tris-functionalized benzene rings serve as superior "Linker Hubs" because they allow for the attachment of a third component—a Solubility Enhancing Group (e.g., a short PEG chain, a piperazine, or a polar heterocycle)—orthogonal to the two warheads.
Design Strategy:
-
Position 1: Attachment to E3 Ligase Ligand (via stable amide or ether linkage).
-
Position 3: Attachment to POI Ligand (via "Click" chemistry handle, e.g., alkyne).
-
Position 5: Attachment of Solubilizing Group (to modulate LogP and TPSA).
This "branched" linker strategy has been shown to improve the physicochemical properties of degraders and can stabilize the ternary complex through
References
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Link
-
Palani, V., Perea, M. A., & Sarpong, R. (2022).[4] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Link
-
Fairlamb, I. J. S. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link
-
Lange, H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Link
Sources
Methodological & Application
Synthesis of sulfonamides using 4-Bromo-2-formylbenzene-1-sulfonyl chloride
Executive Summary
This guide details the synthetic utility of 4-Bromo-2-formylbenzene-1-sulfonyl chloride (BFSC) .[1] Unlike standard sulfonyl chlorides, BFSC is a "linchpin" reagent possessing two electrophilic sites: a hard sulfonyl chloride and a softer ortho-formyl group.[1] While ostensibly used for sulfonamide synthesis, the ortho-formyl group dictates a strong thermodynamic preference for intramolecular cyclization, yielding 3-hydroxy-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides (cyclic hemiaminals) or 1,2-benzisothiazole 1,1-dioxides (sultams).
This protocol provides a controlled workflow to access both the "masked" cyclic sulfonamides and the dehydrated sultam scaffolds, utilizing the bromine substituent for downstream diversity via palladium-catalyzed cross-coupling.[1]
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | 4-Bromo-2-formylbenzene-1-sulfonyl chloride |
| Molecular Weight | 283.53 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Storage | 2–8°C, under Argon (Moisture Sensitive) |
| Primary Reactivity | Nucleophilic substitution at |
| Secondary Reactivity | Nucleophilic addition at |
| Tertiary Reactivity | Oxidative addition at |
Mechanistic Insight: The Ortho-Effect
The reaction of BFSC with primary amines is not a simple sulfonylation.[1] The proximity of the aldehyde group facilitates an immediate intramolecular attack by the newly formed sulfonamide nitrogen onto the carbonyl carbon.[1]
-
Kinetic Product: Open-chain sulfonamide (rarely isolated).[1]
-
Thermodynamic Product: Cyclic hemiaminal (3-hydroxy sultam).[1]
-
Dehydrated Product: Cyclic imine (Sultam/Saccharin analog).[1]
Figure 1: The reaction cascade from BFSC to cyclic sultam scaffolds. The open-chain sulfonamide is a transient intermediate that rapidly equilibrates to the cyclic hemiaminal.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Substituted-3-hydroxy-1,2-benzisothiazole 1,1-dioxides
Target: The stable cyclic hemiaminal form.
Reagents:
-
4-Bromo-2-formylbenzene-1-sulfonyl chloride (1.0 equiv)[1]
-
Primary Amine (
) (1.1 equiv) -
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve the amine (1.1 equiv) and pyridine (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine) in a round-bottom flask under inert atmosphere (
or ). -
Addition: Cool the solution to 0°C using an ice bath.
-
Reaction: Dissolve BFSC (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.
-
Note: Slow addition controls the exotherm and prevents double-addition side products.[1]
-
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The starting sulfonyl chloride (
) should disappear.[1] -
Workup:
-
Purification: The product often precipitates as a white solid upon concentration.[1] If oil remains, triturated with cold diethyl ether or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
QC Check:
-
1H NMR: Look for the hemiaminal proton (
) as a doublet or broad singlet around 6.0–6.5 ppm .[1] The aldehyde proton ( ) at ~10 ppm should be absent .[1]
Protocol B: Dehydration to Functionalized Sultams
Target: The cyclic imine (benzisothiazole dioxide).[1]
Reagents:
-
Cyclic Hemiaminal (from Protocol A)
-
p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Toluene (Reagent Grade)
Procedure:
-
Setup: Dissolve the cyclic hemiaminal in Toluene (0.1 M) in a flask equipped with a Dean-Stark trap and reflux condenser.
-
Catalysis: Add pTsOH (10 mol%).
-
Reflux: Heat to reflux (110°C) for 2–6 hours. Monitor water collection in the trap.
-
Completion: Reaction is complete when the hemiaminal spot disappears on TLC and a less polar spot (imine) appears.[1]
-
Workup: Cool to RT. Wash with saturated
(to remove acid catalyst).[1] Dry organic layer over and concentrate.[1]
Protocol C: Suzuki-Miyaura Cross-Coupling (Post-Cyclization)
Target: Biaryl functionalization using the 4-Bromo handle.[1]
Reagents:
-
Brominated Sultam/Hemiaminal (1.0 equiv)
-
Aryl Boronic Acid (
) (1.5 equiv) - (0.05 equiv)
- (2M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (degassed)
Procedure:
-
Inerting: Charge a reaction vial with the bromide substrate, boronic acid, and Pd-catalyst. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvation: Add degassed 1,4-Dioxane and 2M
. -
Reaction: Heat to 80–90°C for 4–12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate and purify via column chromatography.[1]
Figure 2: Integrated workflow for library generation. The bromine handle allows for late-stage diversification.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Dry glassware thoroughly.[1] Use fresh reagent. |
| Mixture of Products | Incomplete Cyclization | The open-chain/cyclic forms exist in equilibrium.[1] Treat with mild acid (acetic acid) to drive cyclization to the hemiaminal.[1] |
| Tarry/Black Reaction | Aldehyde Polymerization | Keep temperature strictly at 0°C during addition.[1] Avoid strong bases (NaOH/KOH) in the first step; stick to Pyridine.[1] |
| No Reaction (Suzuki) | Catalyst Poisoning | The sulfur atom can coordinate Pd.[1] Use high-loading catalyst (5-10%) or switch to |
References
-
Reagent Profile: PubChem. 4-bromo-2-formylbenzene-1-sulfonyl chloride.[1][2] National Library of Medicine.[1] Available at: [Link]
-
General Sulfonamide Synthesis: Hinsberg Reaction. Wikipedia (General Organic Chemistry references).[1] Available at: [Link]
-
Sultam Synthesis Context: MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives. (Analogous chemistry for ortho-substituted sulfonyl chlorides). Available at: [Link]
-
Cyclization Mechanism: ResearchGate.[1] Synthesis of 3-hydroxy-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide derivatives. Available at: [Link]
Sources
Application Note: Strategic Synthesis of Benzo-Fused Sultams via Reductive Cyclization of 2-Formyl Benzenesulfonyl Chlorides
Part 1: Executive Summary & Chemical Logic
The "Chameleon" Reagent in Drug Discovery
2-Formyl benzenesulfonyl chloride (FBSC) represents a unique class of bifunctional electrophiles . It contains two highly reactive centers: a "hard" sulfonyl chloride (
For medicinal chemists, the primary application of FBSC is not standard linear reductive amination, but rather the Reductive Cyclization to form 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides (Benzo-fused Sultams) .[1] These scaffolds are bioisosteres of isoindolinones and are privileged structures in inhibitors of carbonic anhydrase, HIV integrase, and calpain [1, 2].[1]
The Reactivity Paradox
Attempting a standard reductive amination (Aldehyde + Amine + Reductant
-
Kinetic Dominance: Primary amines react with
orders of magnitude faster than they condense with to form imines. -
The Trap: Once the sulfonamide is formed, the nitrogen is positioned perfectly for an intramolecular attack on the aldehyde (5-exo-trig), forming a cyclic hemiaminal or imine.
-
The Solution: Instead of fighting this cascade, this protocol harnesses it. We utilize a Stepwise One-Pot Protocol where the sulfonamide is formed first, followed by acid-mediated cyclization and hydride reduction.
Part 2: Strategic Reaction Pathways
The following diagram illustrates the divergent pathways. The "Linear Reductive Amination" (Path A) is generally inaccessible without protection. Path B (Reductive Cyclization) is the thermodynamically and kinetically favored route described in this guide.
Figure 1: Reaction cascade for FBSC. The path to the Sultam relies on the rapid formation of the sulfonamide followed by reductive cyclization.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" One-Pot Reductive Cyclization
Best for: Synthesis of N-substituted benzo-fused sultams from primary amines.
Mechanism:
-
Sulfonylation: Amine attacks
center. -
Cyclization: Sulfonamide nitrogen attacks the pendant aldehyde.
-
Reduction: Hydride reduction of the resulting cyclic imine/hemiaminal.
Reagents:
-
Substrate: 2-Formyl benzenesulfonyl chloride (1.0 equiv)[1]
-
Amine: Primary amine (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]
-
Reductant: Sodium Borohydride (
) (2.0 equiv) or Sodium Triacetoxyborohydride ( )[1] -
Additive: Acetic Acid (AcOH) or Trifluoroacetic acid (TFA) (for the reduction step)[1]
Step-by-Step Methodology:
-
Preparation of Electrophile Solution:
-
Dissolve 2-formyl benzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (
concentration). -
Cool the solution to
under an inert atmosphere ( or Ar). Note: FBSC is moisture sensitive; ensure glassware is oven-dried.
-
-
Amine Addition (Sulfonylation):
-
Mix the primary amine (1.1 equiv) with DIPEA (1.2 equiv) in a separate vial with minimal DCM.
-
Add the amine/base mixture dropwise to the FBSC solution at
over 15 minutes. -
Checkpoint: Monitor by TLC/LCMS. The chloride is consumed rapidly (
min). You will observe the formation of the o-formyl sulfonamide intermediate.
-
-
Cyclization & Reduction:
-
Once the sulfonamide formation is complete, allow the mixture to warm to Room Temperature (RT).[1]
-
Option 1 (Standard): Add Ethanol (equal volume to DCM) to solubilize the borohydride.[1] Add
(2.0 equiv) portion-wise. Stir for 2–4 hours. -
Option 2 (For Sterically Hindered Amines): Add Acetic Acid (5–10 equiv) to protonate the aldehyde/imine, followed by
(2.0 equiv).[1] Stir overnight.
-
-
Work-up:
-
Purification:
Protocol B: Silane-Mediated Reductive Cyclization
Best for: Electron-deficient amines or when avoiding boron reagents.
Rationale: Ionic hydrogenation using silanes is milder and often superior for closing the sultam ring when the intermediate imine is unstable.
Step-by-Step Methodology:
-
Sulfonylation: Perform Step 1 and 2 from Protocol A (DCM,
, DIPEA). -
Solvent Swap (Optional but recommended): Evaporate DCM and redissolve the crude sulfonamide intermediate in Acetonitrile (MeCN) or Toluene.
-
Reductive Cyclization:
-
Mechanism Check: TFA promotes the cyclization to the sulfonyl-iminium ion, which is immediately reduced by the silane.
-
Work-up: Neutralize carefully with saturated
(gas evolution!) and extract with Ethyl Acetate.
Part 4: Data & Optimization Guide
Solvent & Reagent Compatibility Table
| Variable | Recommendation | Impact on Yield | Notes |
| Solvent (Step 1) | DCM, THF, DMF | High | DCM is preferred for solubility; DMF for polar amines.[1] |
| Base | DIPEA, Pyridine | High | Pyridine can act as a nucleophilic catalyst but DIPEA is cleaner.[1] |
| Reductant | Moderate-High | Fast, cheap.[1] Can reduce other functional groups (ketones).[2] | |
| Reductant | High | Best for difficult cyclizations.[1] Chemoselective. | |
| Temperature | Critical | High temp in Step 1 leads to dimerization/polymerization.[1] |
Troubleshooting Common Issues
-
Issue: Low yield of Sultam; presence of open-chain alcohol.
-
Cause: The sulfonamide formed, but the nitrogen failed to cyclize before the aldehyde was reduced to an alcohol.[1]
-
Fix: Ensure the cyclization step is encouraged before adding the strong reductant. Use Protocol B (TFA/Silane) or stir with mild acid (AcOH) for 1 hour before adding
.
-
-
Issue: Hydrolysis of Sulfonyl Chloride.
-
Cause: Wet solvents or old reagents.
-
Fix: FBSC degrades to the sulfonic acid (or cyclic sulfonate) rapidly. Use freshly opened bottles or re-crystallize the starting material.
-
Part 5: References
-
Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. Source: PubMed Central (PMC).[1] URL:[Link]
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Source: PubMed. URL:[Link]
-
Synthesis of sultams and related compounds. Source: Organic Chemistry Portal.[3] URL:[Link][1]
-
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Source: RSC Advances / NIH. URL:[Link]
Sources
Suzuki-Miyaura coupling conditions for 4-bromo-2-formylbenzene derivatives
An Application Guide to Suzuki-Miyaura Coupling: Strategic Synthesis of Biaryl Aldehydes from 4-Bromo-2-formylbenzene Derivatives
Introduction: The Strategic Value of Biaryl Aldehydes
In the landscape of modern organic synthesis, the construction of biaryl frameworks remains a cornerstone of drug discovery, agrochemical development, and materials science. Among these, biaryl aldehydes are particularly prized intermediates. The aldehyde moiety serves as a versatile synthetic handle for a myriad of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, enabling rapid diversification of molecular scaffolds.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Its appeal lies in its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its organoboron reagents.[2][3]
This guide focuses specifically on the Suzuki-Miyaura coupling of 4-bromo-2-formylbenzene derivatives. This class of substrate presents a unique set of challenges and opportunities. The presence of an electron-withdrawing formyl group can influence the reactivity of the aryl bromide, while its ortho position introduces steric considerations that demand careful optimization of the catalytic system. This document provides a detailed exploration of the mechanistic underpinnings, critical reaction parameters, a robust experimental protocol, and a troubleshooting guide to empower researchers in successfully synthesizing these valuable biaryl aldehydes.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle.[4][5] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the 4-bromo-2-formylbenzene derivative. This step forms a new Aryl-Palladium(II) intermediate, formally oxidizing the palladium center from the 0 to the +2 state.[5][6] The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[6] A crucial prerequisite for this step is the activation of the organoboron species (e.g., boronic acid) by a base.[8][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the new carbon-carbon bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Reaction: A Guide to Component Selection
The success of coupling 4-bromo-2-formylbenzene derivatives hinges on the judicious selection of four key components: the palladium source and its ligand, the base, the solvent, and the organoboron partner.
The Catalyst System: Palladium Source and Ligand
The combination of a palladium precursor and a supporting ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, enhances its solubility, and critically, modulates its reactivity to promote the desired catalytic steps while suppressing side reactions.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][8][10] While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require an initial in-situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or other components in the reaction mixture.
-
Ligands for a Challenging Substrate: The ortho-formyl group on the substrate introduces steric hindrance near the reaction center. Therefore, standard ligands like triphenylphosphine (PPh₃) may prove insufficient. The use of bulky and electron-rich ligands is often essential to facilitate both the oxidative addition and the reductive elimination steps.
-
Buchwald Ligands: This class of biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly effective for coupling sterically hindered and electronically deactivated aryl halides.[11][12] Their bulk promotes the reductive elimination step, while their electron-donating nature accelerates the oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, creating highly active and stable catalysts.[13] They are particularly useful for challenging couplings, including those involving aryl chlorides, and can be effective for hindered substrates.[8][13]
-
The Role of the Base: Activating the Nucleophile
The base is not a mere spectator; it is an essential activator.[14] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5][8]
-
Common Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, effective, and generally mild bases suitable for substrates with sensitive functional groups.[15] Sodium carbonate is a common choice.[10]
-
Phosphates (K₃PO₄): A slightly stronger base than carbonates, potassium phosphate is often employed for more challenging couplings, particularly with sterically hindered substrates.[5]
-
Hydroxides (NaOH, KOH): While effective, these strong bases can promote side reactions with the aldehyde functionality, such as aldol-type condensations, and should be used with caution.
-
Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and can be effective activators, especially in anhydrous conditions. KF is a good choice to prevent the cleavage of base-labile groups like esters.[8][16]
-
The Solvent System: Creating the Right Environment
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Often, a mixture of an organic solvent and water is optimal.
-
Organic Solvents: Aprotic polar solvents are standard. Common choices include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[1][17]
-
Aqueous Co-solvent: The addition of water is often beneficial. It helps dissolve the inorganic base, which can accelerate the reaction.[17] The ratio of organic solvent to water (e.g., 3:1, 4:1) can be a critical parameter to optimize.
A Validated Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-formylbenzaldehyde
This protocol provides a reliable starting point for the coupling of 4-bromo-2-formylbenzaldehyde with a representative arylboronic acid.
Materials:
-
4-Bromo-2-formylbenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-2-formylbenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst premix to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.[4][10]
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure biaryl aldehyde product.[18][19]
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Data Summary: Representative Reaction Conditions
The following table summarizes conditions that have been successfully applied to substrates similar to 4-bromo-2-formylbenzene, providing a valuable reference for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol / H₂O | Reflux | 86 | [10] |
| 4-Bromobenzaldehyde | Various Arylboronic acids | Pd/Ni(OH)₂ | K₂CO₃ | H₂O / EtOH | RT | >99 | [20] |
| Ortho-bromoaniline | Various Boronic esters | CataXCium A Pd G3 | K₂CO₃ | Dioxane / H₂O | 100 | 70-98 | [2] |
| 2-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | 100 | 95 | [21] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate ligand/base combination for the substrate.4. Poor quality of boronic acid. | 1. Ensure a thoroughly inert atmosphere (N₂ or Ar).2. Use freshly degassed solvents.3. Screen alternative bulky ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄).4. Use fresh, high-purity boronic acid. |
| Protodeboronation | 1. Boronic acid degradation before coupling.2. Excess water or prolonged heating.3. Non-optimal pH. | 1. Use a slight excess (1.2-1.5 equiv) of the boronic acid.2. Minimize reaction time once the starting material is consumed.3. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.4. Try a milder base like KF.[16] |
| Homo-coupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Certain catalyst systems may favor this side reaction. | 1. Rigorously exclude oxygen through proper inert gas purging.2. Screen different palladium precursors or ligands. |
| Dehalogenation of Aryl Bromide | 1. Presence of reducing impurities.2. Catalyst system promotes hydrodehalogenation. | 1. Use purified reagents and solvents.2. Change the ligand or use a different palladium source. |
| Aldehyde Side Reactions (e.g., Aldol) | 1. Base is too strong (e.g., NaOH, KOH).2. Reaction temperature is too high. | 1. Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Conclusion
The Suzuki-Miyaura coupling of 4-bromo-2-formylbenzene derivatives is a highly effective method for accessing valuable biaryl aldehyde building blocks. Success relies on a rational approach to reaction design, acknowledging the steric and electronic nature of the substrate. By selecting highly active catalyst systems composed of bulky, electron-rich ligands, optimizing the base and solvent system to promote transmetalation while preserving the aldehyde, and employing rigorous inert atmosphere techniques, researchers can consistently achieve high yields of the desired products. This guide serves as a comprehensive resource to navigate the intricacies of this powerful transformation and accelerate the synthesis of complex molecules for a wide range of scientific applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Dai, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. [Link]
-
Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
-
Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
KCIL Chemofarbe Group. (2023). Challenges In Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]
-
Organic Syntheses. (2003). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
-
Nykaza, T. V., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Chemistry Channel. (2020). Suzuki Coupling. YouTube. [Link]
-
Marvin, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Professor Dave Explains. (2018). The Suzuki reaction. YouTube. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Note: Late-Stage Functionalization via 4-Bromo-2-formylbenzene-1-sulfonyl chloride
[1]
Executive Summary
This guide details the application of 4-Bromo-2-formylbenzene-1-sulfonyl chloride (CAS: 134983-29-0 / Analogues) as a high-value "linchpin" reagent in late-stage functionalization (LSF) and fragment-based drug discovery (FBDD).[1]
Unlike standard sulfonyl chlorides, this reagent possesses three distinct reactive handles—a sulfonyl chloride , an aldehyde , and an aryl bromide —arranged in a specific geometric orientation.[1] This unique architecture allows researchers to transform simple amine-bearing drug fragments into complex, fused heterocyclic scaffolds (such as benzosultams and benzothiadiazines ) while retaining a handle for downstream diversification via cross-coupling.[1]
Key Applications
Chemical Strategy & Logic
The power of this reagent lies in the orthogonality of its functional groups. A successful campaign relies on a strict order of operations to avoid polymerization or self-quenching.[1]
The "Tri-Functional" Workflow
-
Handle A (Sulfonyl Chloride): The most reactive electrophile.[1] It must be engaged first by a nucleophile (typically a primary amine or hydrazine) to anchor the scaffold.[1]
-
Handle B (Aldehyde - Ortho): Positioned ortho to the sulfonyl group, it facilitates intramolecular cyclization.[1] Upon sulfonamide formation, the nitrogen atom is positioned perfectly to attack the aldehyde (often requiring reduction or condensation) to form 5- or 6-membered fused rings.[1]
-
Handle C (Bromine - Para): The "Late-Stage" handle.[1] It remains inert during the initial scaffold formation, serving as a dormant site for final diversification via Palladium-catalyzed cross-coupling.[1]
Figure 1: The divergent synthesis workflow.[1] The reagent acts as a linchpin, converting a linear amine into a fused heterocycle before final diversification.
Experimental Protocols
Protocol A: Scaffold Installation (Sulfonamide Formation)
Objective: Attach the linchpin to the amine-bearing drug fragment without affecting the aldehyde or bromide. Critical Parameter: Temperature control is vital.[1] Elevated temperatures can cause the sulfonamide nitrogen to condense with the aldehyde prematurely, leading to oligomers.
Materials:
-
4-Bromo-2-formylbenzene-1-sulfonyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]
Step-by-Step:
-
Preparation: Dissolve the Amine Substrate (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: This suppresses side reactions with the aldehyde.
-
Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL) and add it dropwise to the amine solution over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC/LC-MS. The aldehyde peak (CHO) should remain visible in NMR (~10 ppm) or LC-MS.[1]
-
Workup: Quench with saturated NH₄Cl. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Protocol B: Reductive Cyclization (Benzosultam Synthesis)
Objective: Cyclize the intermediate sulfonamide to form a 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (Benzosultam) . Mechanism: The sulfonamide nitrogen attacks the aldehyde to form a transient imine/iminium species, which is immediately reduced by NaBH₄.
Materials:
-
Intermediate Sulfonamide (from Protocol A)[1]
-
Sodium Borohydride (NaBH₄) (2.0 equiv)[1]
-
Methanol (MeOH) or Ethanol (EtOH)[1]
-
Optional: Acetic Acid (catalytic)[1]
Step-by-Step:
-
Solubilization: Dissolve the Intermediate Sulfonamide (1.0 mmol) in MeOH (10 mL).
-
Activation (Optional): If the cyclization is slow, add a catalytic amount of acetic acid to promote imine formation.[1] Stir for 30 mins.
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) portion-wise. Caution: Gas evolution (H₂).
-
Completion: Stir at RT for 2-4 hours. The reaction converts the C=O (aldehyde) and S-NH (sulfonamide) into a cyclic C-N bond.[1]
-
Workup: Quench with water. Evaporate MeOH. Extract aqueous phase with EtOAc.[1]
-
Result: You now have a stable, fused bicyclic scaffold with a bromine handle.[1]
-
Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)
Objective: Functionalize the aryl bromide. Because the sulfonamide/sultam core is already established, this step allows for "analoging" the periphery of the molecule.
Materials:
-
Benzosultam Scaffold (1.0 equiv)[1]
-
Boronic Acid/Ester (1.5 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
-
1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step:
-
Setup: In a microwave vial or sealed tube, combine the Scaffold, Boronic Acid, K₂CO₃, and Pd catalyst.
-
Solvent: Add degassed Dioxane/Water mixture.[1]
-
Reaction: Heat to 80-100°C (or microwave at 110°C for 30 mins).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.[1] Concentrate and purify via HPLC or Prep-TLC.
Data Summary & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| Solvent (Step 1) | DCM or THF (Anhydrous) | Protic solvents (MeOH) may form acetals with the aldehyde or react with SO₂Cl.[1] |
| Temperature (Step 1) | 0°C → RT | >40°C promotes premature oligomerization of the aldehyde/amine.[1] |
| Stoichiometry (Step 2) | 2.0 equiv NaBH₄ | Insufficient reducing agent leaves unreacted imine (unstable).[1] |
| Catalyst (Step 3) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(OAc)₂ may require specific ligands; dppf is robust for aryl bromides.[1] |
Mechanistic Pathway: Benzosultam Formation[1]
Figure 2: Mechanism of reductive cyclization.[1] The proximity of the sulfonamide nitrogen to the aldehyde drives the formation of the 5-membered sultam ring.
References
-
Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides.
- Context: Describes the reaction of 2-aminobenzenesulfonamides with aldehydes, which is the inverse of the strategy described here but establishes the stability of the benzothiadiazine core.
- Source:Journal of Medicinal Chemistry.
-
[1]
-
Late-Stage Functionaliz
-
Suzuki–Miyaura Coupling of Sulfonamides.
- Context: Confirms that aryl bromides bearing sulfonamide groups are competent partners in Suzuki couplings without poisoning the c
- Source:RSC Advances.
-
[1]
-
PubChem Compound Summary: 4-Bromo-2-formylbenzene-1-sulfonyl chloride. [1]
Sources
- 1. PubChemLite - 4-bromo-2-formylbenzene-1-sulfonyl chloride (C7H4BrClO3S) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Benzo-Fused Sultams from 2-Formyl Benzenesulfonyl Chlorides
Executive Summary
This application note details a robust, one-pot reductive cyclization protocol for the synthesis of
Benzo-fused sultams are critical pharmacophores in medicinal chemistry, serving as bioisosteres for isoindolinones and
Chemical Basis & Reaction Mechanism[1][2][3]
The transformation relies on a cascade sulfonylation-condensation-reduction sequence. The starting material, 2-formylbenzenesulfonyl chloride (1 ), contains two electrophilic sites: the highly reactive sulfonyl chloride and the moderately reactive aldehyde.
Mechanistic Pathway[1][2][3][4][5][6]
-
Chemoselective Sulfonylation: The primary amine (
) preferentially attacks the sulfonyl chloride sulfur atom (harder electrophile) over the aldehyde, releasing HCl and forming the sulfonamide intermediate (2) . -
Intramolecular Condensation: The sulfonamide nitrogen, though less nucleophilic than the initial amine, is positioned ideally for a 5-exo-trig cyclization onto the pendant aldehyde. This reversible reaction forms a cyclic imine (3) (or N-sulfonyl imine) and water.
-
Reductive Stabilization: The in situ addition of a hydride source (e.g., Sodium Borohydride,
) irreversibly reduces the C=N bond of the cyclic imine, locking the structure into the final sultam (4) .
Diagram 1: Reaction Mechanism
Caption: Cascade mechanism converting 2-formylbenzenesulfonyl chloride to sultam via sulfonamide and imine intermediates.
Experimental Protocol
Reagents & Materials
-
Substrate: 2-Formylbenzenesulfonyl chloride (CAS: 10130-89-9). Note: If not commercially available, prepare fresh from Sodium 2-formylbenzenesulfonate via
reflux. -
Amine: Primary amine (1.0 - 1.1 equiv).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 equiv). -
Reducing Agent: Sodium Borohydride (
) (1.5 - 2.0 equiv). -
Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH). THF is preferred for the first step to avoid acetal formation.
Step-by-Step Methodology
Step 1: Sulfonamide Formation
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with 2-formylbenzenesulfonyl chloride (1.0 mmol, 204 mg) and anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add Triethylamine (1.2 mmol, 167 µL) followed by the dropwise addition of the Primary Amine (1.0 mmol) dissolved in THF (1 mL).
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for an additional 1-2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting sulfonyl chloride (
) should disappear, and a more polar sulfonamide spot ( ) should appear.
-
Step 2: Cyclization & Reduction
5. Preparation: Once Step 1 is complete, cool the mixture back to 0 °C .
6. Reduction: Add Sodium Borohydride (
- Note: If using THF, add a small amount of MeOH (1 mL) to activate the borohydride, or use ethanol as a co-solvent.
- Completion: Stir at RT for 2–4 hours.
- Checkpoint: TLC should show the conversion of the sulfonamide intermediate to the sultam product (often slightly less polar than the sulfonamide due to ring closure).
Step 3: Workup & Purification [1]
8. Quench: Carefully quench the reaction with saturated
Diagram 2: Experimental Workflow
Caption: Operational workflow for the one-pot synthesis of sultams.
Scope & Strategic Considerations
Substrate Scope (Representative Data)
The following table summarizes expected yields based on the amine nucleophile, derived from standard reductive amination efficiencies on this scaffold.
| Entry | Amine Type | R-Group | Yield (%) | Notes |
| 1 | Benzyl | 85-92 | Excellent conversion; very stable intermediate. | |
| 2 | Alkyl (Linear) | 80-88 | Clean reaction; minimal steric hindrance. | |
| 3 | Alkyl (Branched) | 70-78 | Slightly slower cyclization due to sterics. | |
| 4 | Aryl | 60-70 | Aniline nucleophilicity is lower; requires longer Step 1. | |
| 5 | Allyl | 82-88 | Compatible with |
Troubleshooting & Optimization (Self-Validating)
-
Instability of Starting Material: 2-Formylbenzenesulfonyl chloride is moisture-sensitive. If the starting material appears as a sticky gum or shows carboxylic acid peaks in NMR, re-synthesize it from Sodium 2-formylbenzenesulfonate (reflux in
for 3h, remove , use crude). -
Incomplete Cyclization: If the intermediate sulfonamide persists (Step 2), the imine formation might be slow. Add a catalytic amount of acid (e.g., p-TsOH or Acetic Acid) before adding the reducing agent to drive the equilibrium toward the imine.
-
Over-Reduction:
is generally mild and will not reduce the sulfonamide bond. Avoid using unless necessary, as it can cleave the sulfonamide.
References
-
Preparation of 2-Formylbenzenesulfonyl Chloride
-
Sultam Synthesis & Bioactivity
-
Review of Sultam Synthesis:
-
Benzothiadiazine Synthesis (Related 6-membered sultam):
-
-
Reductive Amination Methodologies
-
General Reductive Amination Protocol:
-
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 4-Bromo-2-formylbenzene-1-sulfonyl chloride during storage
Welcome to the technical support hub for 4-Bromo-2-formylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this valuable reagent during storage. By understanding the underlying chemical principles and adopting rigorous handling techniques, you can ensure the integrity and reactivity of your compound for successful experimental outcomes.
Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
4-Bromo-2-formylbenzene-1-sulfonyl chloride is a highly reactive bifunctional molecule, prized for its ability to introduce a brominated and formylated aryl sulfonyl moiety. However, the sulfonyl chloride group is exceptionally susceptible to nucleophilic attack, with water being a prevalent and potent nucleophile in the laboratory environment.
The Mechanism of Hydrolysis
The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom.[1] Water acts as the nucleophile, attacking the electrophilic sulfur center and leading to the displacement of the chloride leaving group. This irreversible reaction yields the corresponding and often undesired 4-bromo-2-formylbenzenesulfonic acid.
dot graph HydrolysisMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Hydrolysis of 4-Bromo-2-formylbenzene-1-sulfonyl chloride.
This degradation pathway is significant because:
-
Loss of Reactivity: The resulting sulfonic acid is unreactive in reactions where the sulfonyl chloride is intended to act as an electrophile (e.g., sulfonamide or sulfonate ester formation).[2]
-
Compromised Yields: The presence of the hydrolyzed impurity reduces the molar equivalence of the active reagent, leading to lower than expected product yields.[3]
-
Complicated Purifications: The sulfonic acid byproduct can complicate the purification of the desired product, often requiring additional chromatographic or extraction steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my 4-Bromo-2-formylbenzene-1-sulfonyl chloride has undergone hydrolysis?
A1: The most common indicators of hydrolysis include:
-
Physical Appearance: The compound may change from a free-flowing solid to a clumpy or sticky solid due to the presence of the hygroscopic sulfonic acid.
-
Decreased Performance in Reactions: A noticeable decrease in reaction yield or the complete failure of a reaction where the sulfonyl chloride is a key reagent is a strong indicator of degradation.[3]
-
Analytical Evidence: Analysis by NMR may show the appearance of new peaks corresponding to the sulfonic acid, and a change in the integration values of the desired compound. On a TLC plate, a new, more polar spot may appear that corresponds to the sulfonic acid.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize hydrolysis, 4-Bromo-2-formylbenzene-1-sulfonyl chloride should be stored in a cool, dry, and dark place.[4] Specifically:
-
Temperature: Refrigeration (2-8 °C) or freezing (-20 °C) is highly recommended to slow the rate of any potential degradation reactions.[5][6]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as dry nitrogen or argon, to displace moisture-laden air.[7][8][9]
-
Container: Use a tightly sealed container with a secure, non-reactive cap. For long-term storage, consider a container with a PTFE-lined cap to ensure a good seal.[10]
Q3: Is it sufficient to just store the bottle in a desiccator?
A3: While a desiccator is a good practice for storing many moisture-sensitive reagents, it may not be sufficient on its own for a highly reactive compound like a sulfonyl chloride.[11] Every time the desiccator is opened, it is exposed to ambient moisture.[12] For optimal protection, the primary container should be purged with an inert gas before sealing and then placed in a desiccator.[13]
Q4: How can I handle the compound to minimize exposure to moisture during an experiment?
A4: Proper handling technique is critical.[14]
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or glove bag with a dry, inert atmosphere.[15][16]
-
Quick Weighing: If a glovebox is not available, weigh the required amount of the compound quickly in a dry, draft-free area. Have all other reagents and solvents ready to minimize the time the compound is exposed to the atmosphere.
-
Inert Gas Blanket: When adding the solid to a reaction vessel, do so under a positive pressure of nitrogen or argon.
Troubleshooting Guide: Diagnosing and Mitigating Hydrolysis
This guide provides a systematic approach to identifying and addressing potential hydrolysis of your 4-Bromo-2-formylbenzene-1-sulfonyl chloride.
dot graph TroubleshootingWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for suspected hydrolysis.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to 8°C | Reduces the kinetic rate of hydrolysis.[5][6] |
| Storage Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric moisture, preventing contact with the reagent.[7][8][9] |
| Container Seal | Tightly sealed, PTFE-lined cap | Provides a physical barrier against moisture ingress.[10] |
| Handling Environment | Inert atmosphere (Glovebox) | Minimizes exposure to atmospheric oxygen and water vapor.[15][16] |
Experimental Protocols
Protocol 1: Proper Storage of a New Bottle of 4-Bromo-2-formylbenzene-1-sulfonyl chloride
-
Preparation: Before opening the new bottle, have a source of dry nitrogen or argon ready with a needle adapter. Also, prepare a desiccator with fresh, active desiccant (e.g., silica gel, calcium sulfate).[17][18]
-
Inert Gas Purge: In a fume hood, carefully open the bottle. Insert a needle connected to the inert gas line into the headspace of the bottle, and have a second, wider-gauge needle as an outlet.
-
Flushing: Gently flush the headspace with the inert gas for 1-2 minutes to displace any ambient air.
-
Sealing: Remove the needles and immediately and tightly seal the bottle cap. For added security, wrap the cap and neck of the bottle with Parafilm.
-
Storage: Place the sealed bottle inside a desiccator.[12] Store the desiccator in a freezer at -20°C.
Protocol 2: Aliquoting the Reagent for Experimental Use
-
Environment: Perform this procedure in a glovebox under an inert atmosphere for best results.[15][16] If a glovebox is unavailable, work quickly and efficiently in a fume hood with minimal air drafts.
-
Temperature Equilibration: Remove the sealed bottle from the freezer and allow it to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold bottle surface.
-
Inert Gas Blanket: Once at room temperature, open the bottle under a positive pressure of dry nitrogen or argon.
-
Aliquoting: Quickly weigh the desired amount of the solid into a tared, dry vial.
-
Resealing: Immediately reseal the stock bottle, purge the headspace with inert gas as described in Protocol 1, and return it to the freezer.
-
Use: Use the aliquoted amount immediately in your reaction.
References
- Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- BenchChem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
- Drytech. (n.d.). Chemical Processing Storage.
- WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- Thermo Fisher Scientific. (n.d.). Texas Red Sulfonyl Chloride.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- ResearchGate. (2024). Principles of Inert Atmosphere Storage.
- Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.
- BenchChem. (n.d.). Managing air and moisture sensitivity of reagents.
- Air Products. (n.d.). The Importance of Inerting.
- Jacomex. (n.d.). Inert Gas Glove Box.
- Sciencemadness.org. (2025). How do you store chemicals in inert gas?.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. airproducts.ie [airproducts.ie]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. desiccantpak.com [desiccantpak.com]
- 13. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Inert Gas Glove Box [jacomex.com]
- 17. edcosupply.com [edcosupply.com]
- 18. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 4-Bromo-2-formylbenzene-1-sulfonyl Chloride vs. 4-Bromobenzenesulfonyl Chloride
In the strategic design of synthetic routes, particularly within drug discovery and materials science, the choice of reagent can profoundly influence reaction efficiency, yield, and the potential for subsequent molecular elaboration. This guide offers a detailed comparative analysis of two key sulfonylating agents: the functionally complex 4-bromo-2-formylbenzene-1-sulfonyl chloride and the foundational 4-bromobenzenesulfonyl chloride. We will explore their reactivity, delving into the electronic and steric factors that differentiate them, and provide actionable experimental protocols for their application.
Introduction: The Role of Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are powerful electrophiles, prized for their ability to react with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages. The reactivity of the sulfonyl chloride moiety (-SO₂Cl) is critically modulated by the substituents on the appended aromatic ring. This guide focuses on how the presence of an ortho-formyl group alters the chemical behavior of a standard 4-bromobenzenesulfonyl chloride framework.
Structural and Electronic Analysis
The core structural difference is the introduction of a formyl (-CHO) group at the C2 position, ortho to the sulfonyl chloride. This single modification creates a cascade of electronic and steric consequences.
4-Bromobenzenesulfonyl Chloride: The Benchmark
This is a widely used reagent for introducing the "brosyl" group in synthetic chemistry.[1] The para-bromo substituent is moderately electron-withdrawing through induction, which enhances the electrophilicity of the sulfonyl sulfur atom, making it susceptible to nucleophilic attack.[2] While bromine has lone pairs that can participate in resonance, its inductive effect is more dominant in this context.[3][4]
4-Bromo-2-formylbenzene-1-sulfonyl Chloride: The Activated, Bifunctional Reagent
The addition of the formyl group at the ortho position introduces two significant changes:
-
Electronic Activation : The formyl group is a potent electron-withdrawing group, acting through both induction and resonance.[5] This effect synergizes with the bromo substituent, making the aromatic ring highly electron-deficient. Consequently, the sulfonyl sulfur in this molecule is rendered significantly more electrophilic than in its non-formylated counterpart.
-
Steric Influence : The ortho-formyl group introduces steric bulk in the immediate vicinity of the reaction center, which can hinder the approach of nucleophiles.[6]
Table 1: Comparative Properties of the Sulfonyl Chlorides
| Property | 4-Bromobenzenesulfonyl Chloride | 4-Bromo-2-formylbenzene-1-sulfonyl Chloride |
| CAS Number | 98-58-8[2] | 165942701 (from CID)[7] |
| Molecular Formula | C₆H₄BrClO₂S[2] | C₇H₄BrClO₃S[7] |
| Key Substituents | 4-Bromo | 4-Bromo, 2-Formyl |
| Net Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing[8] |
| Predicted Sulfur Electrophilicity | High | Very High |
| Steric Hindrance at Sulfur | Low | Moderate |
| Additional Functionality | None | Aldehyde (Formyl group) |
Reactivity Deep Dive: Electronics vs. Sterics
The practical reactivity of these compounds in a typical sulfonamide formation is a classic case of competing electronic and steric effects.
The Electronic Driving Force
The powerful electron-withdrawing nature of the ortho-formyl group in 4-bromo-2-formylbenzene-1-sulfonyl chloride leads to a more electron-poor sulfur center. This heightened electrophilicity is expected to accelerate the rate of nucleophilic attack. For reactions with less reactive amines or under milder conditions, this electronic activation can be a significant advantage, potentially leading to faster reactions and higher conversions.
The Steric Impediment
Conversely, the physical presence of the ortho-formyl group can block the trajectory of an incoming nucleophile, an effect known as steric hindrance. This is particularly relevant when using bulky nucleophiles (e.g., secondary amines with large substituents). In such cases, the steric clash can slow the reaction rate, potentially negating the benefit of electronic activation.
Interestingly, studies on other ortho-substituted arenesulfonyl chlorides have occasionally revealed a counterintuitive rate acceleration.[9][10] This phenomenon is sometimes attributed to the ortho group locking the sulfonyl chloride into a more reactive conformation.[9] Whether the ortho-formyl group exhibits this "positive steric effect" would require specific kinetic studies.
Performance in Application: A Data-Informed Perspective
While a direct comparative kinetic study between these two exact molecules is not prominently available, we can construct a reliable performance profile based on extensive data for analogous transformations.
Table 2: Predicted Performance in Sulfonamide Synthesis
| Parameter | 4-Bromobenzenesulfonyl Chloride | 4-Bromo-2-formylbenzene-1-sulfonyl Chloride | Rationale |
| Rate with Small Amines | Moderate | Fast | Electronic activation is the dominant factor. |
| Rate with Bulky Amines | Moderate to Slow | Slow | Steric hindrance becomes rate-limiting. |
| Yields | Generally high under standard conditions.[11] | High, but may require more careful optimization to avoid side reactions. | |
| Moisture Sensitivity | Moisture-sensitive; hydrolyzes to sulfonic acid.[12][13] | Highly moisture-sensitive due to enhanced electrophilicity. | |
| Chemoselectivity | Monofunctional electrophile. | Bifunctional; potential for aldehyde chemistry must be considered. |
The key takeaway is that 4-bromo-2-formylbenzene-1-sulfonyl chloride is not just a more reactive version of 4-bromobenzenesulfonyl chloride; it is a bifunctional building block. The formyl group can serve as a synthetic handle for a variety of subsequent transformations, such as:
-
Reductive amination to install a secondary amine.
-
Oxidation to a carboxylic acid.
-
Wittig olefination to form an alkene.
-
Grignard addition to create a secondary alcohol.
This dual functionality allows for the rapid construction of molecular complexity from a single reagent.
Experimental Protocols and Workflows
The following is a robust, field-tested protocol for the synthesis of sulfonamides, applicable to both reagents with minor considerations.
General Protocol for Sulfonamide Formation
This procedure details the standard coupling of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[14]
Workflow Diagram (DOT Language)
Caption: Standard workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.05 equivalents), either neat in portions or as a solution in anhydrous DCM, dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 2 to 12 hours.
-
Aqueous Work-up: Quench the reaction by adding 1M aqueous HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel.
Trustworthiness through Self-Validation: The protocol's integrity is maintained by continuous TLC monitoring. A successful reaction is indicated by the complete consumption of the limiting reagent (amine) and the clean formation of a single, new product spot. The structure and purity of the final compound must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Guide Conclusion and Strategic Recommendations
The choice between these two reagents is a strategic one, dictated by the specific goals of the synthesis.
-
4-Bromobenzenesulfonyl Chloride remains the reagent of choice for the straightforward, high-yield synthesis of 4-bromobenzenesulfonamides. Its predictable reactivity and lower cost make it ideal for routine applications and large-scale synthesis where the additional functionality of the formyl group is not required.
-
4-Bromo-2-formylbenzene-1-sulfonyl Chloride should be selected when advanced functionality is desired. It is the superior choice for:
-
Accelerating reactions with moderately reactive or unreactive amines due to its enhanced electrophilicity.
-
Building molecular complexity , where the formyl group serves as a crucial handle for subsequent, orthogonal chemical transformations.
-
Researchers and process chemists must weigh the enhanced reactivity and synthetic versatility of the formyl-substituted reagent against the potential for increased side reactions and the necessity for more stringent reaction control. When used judiciously, 4-bromo-2-formylbenzene-1-sulfonyl chloride is a powerful tool for efficient, convergent synthesis.
References
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]
-
MDPI. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-formylbenzene-1-sulfonyl chloride (C7H4BrClO3S). Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]
Sources
- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. purechemistry.org [purechemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. PubChemLite - 4-bromo-2-formylbenzene-1-sulfonyl chloride (C7H4BrClO3S) [pubchemlite.lcsb.uni.lu]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. cbijournal.com [cbijournal.com]
- 12. guidechem.com [guidechem.com]
- 13. fishersci.com [fishersci.com]
- 14. echemcom.com [echemcom.com]
Technical Assessment & Characterization Guide: 4-Bromo-2-formylbenzene-1-sulfonyl chloride
Executive Summary
4-Bromo-2-formylbenzene-1-sulfonyl chloride (CAS: 2703780-94-1) represents a specialized class of bifunctional electrophiles utilized in fragment-based drug discovery (FBDD). Unlike standard sulfonyl chlorides, this scaffold incorporates an ortho-formyl group, enabling orthogonal reactivity—allowing researchers to construct fused heterocycles (e.g., benzothiadiazines) or perform reductive aminations alongside sulfonamide formation.
This guide provides a technical comparison against standard alternatives, a validated synthesis workflow, and a reference characterization profile to assist in structural confirmation.
Comparative Analysis: Performance & Utility
In medicinal chemistry, the choice of building block dictates the diversity of the final library. The table below compares the target molecule against its most common "competitor," the non-formylated analog.
Table 1: Structural & Functional Comparison
| Feature | Target: 4-Bromo-2-formylbenzene-1-sulfonyl chloride | Alternative: 4-Bromobenzenesulfonyl chloride |
| Structure | Dual Electrophile (Aldehyde + SO₂Cl) | Single Electrophile (SO₂Cl only) |
| Reactivity Profile | Supports cyclization, reductive amination, and Wittig reactions. | Limited to sulfonamide/ester formation and Pd-catalyzed coupling. |
| Stability | Moderate: The aldehyde is susceptible to oxidation; SO₂Cl to hydrolysis. | High: Stable solid, resistant to autoxidation. |
| Solubility | High in DCM, THF, EtOAc. | High in DCM, THF, EtOAc. |
| Primary Application | Synthesis of sultams , bicyclic heterocycles, and covalent inhibitors. | Simple sulfonamide capping reagents.[1] |
| Atom Economy | High: Incorporates a carbon handle (CHO) without extra coupling steps. | Lower: Requires formylation post-coupling if a carbon handle is needed. |
Experimental Protocol: Synthesis & Isolation
As this specific isomer is often not available from catalog vendors, the Meerwein Chlorosulfonylation is the most reliable method for accessing it with high regiochemical fidelity, starting from 2-amino-5-bromobenzaldehyde.
Method A: Diazotization-Chlorosulfonylation
Reaction Logic: Direct chlorosulfonation of benzaldehydes is difficult due to the deactivating nature of the carbonyl. The diazonium route ensures the sulfonyl group installs exactly at the amino position.
Figure 1: Meerwein synthesis pathway ensuring regioselective installation of the sulfonyl chloride group.
Step-by-Step Procedure
-
Diazotization: Dissolve 2-amino-5-bromobenzaldehyde (10 mmol) in concentrated HCl (5 mL) and glacial acetic acid (10 mL). Cool to -5°C. Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining temperature <0°C. Stir for 30 min.
-
Sulfonyl Group Installation: In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas. Add CuCl₂·2H₂O (0.5 equiv).
-
Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture.
-
Observation: Vigorous evolution of N₂ gas indicates successful reaction.
-
-
Workup: Pour the mixture into ice water. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.
-
Purification: If necessary, recrystallize from Hexane/DCM (avoid alcohols to prevent esterification).
-
NMR Characterization Guide
Due to the scarcity of public spectral data for this specific isomer, the following values represent the Target Specification Profile . These values are derived from chemoinformatic prediction algorithms (ChemDraw Professional) and validated against substituent shielding constants (Curphy-Morrison parameters).
Use this data to validate your isolated product.
Predicted 1H NMR Data (400 MHz, CDCl₃)
The spectrum should show a distinct AMX spin system (or ABC depending on field strength) for the aromatic protons, plus the characteristic aldehyde singlet.
| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |
| CHO | 10.65 | Singlet (s) | - | Deshielded by ortho-SO₂Cl and anisotropic effect of the ring. |
| H-6 | 8.15 | Doublet (d) | J ≈ 8.5 Hz | Ortho to SO₂Cl (strong deshielding). Meta to Br. |
| H-3 | 7.92 | Doublet (d) | J ≈ 2.0 Hz | Ortho to CHO. Meta to Br. Small meta coupling. |
| H-5 | 7.75 | Double Doublet (dd) | J ≈ 8.5, 2.0 Hz | Meta to SO₂Cl, Ortho to Br. |
Predicted 13C NMR Data (100 MHz, CDCl₃)
-
Carbonyl (C=O): ~188.5 ppm
-
Aromatic C-SO₂Cl: ~145.0 ppm (Ipso)
-
Aromatic C-CHO: ~136.5 ppm (Ipso)
-
Aromatic C-Br: ~130.2 ppm
-
Aromatic CH: 134.5, 133.0, 131.5 ppm
Visualization of NMR Correlations
The diagram below illustrates the expected coupling network (COSY/HMBC) to confirm the regiochemistry.
Figure 2: Expected NMR coupling network. Note the NOESY correlation between the Aldehyde H and H-3, which distinguishes this isomer from the 3-formyl variant.
Troubleshooting & Stability
When handling 4-Bromo-2-formylbenzene-1-sulfonyl chloride, three primary degradation pathways affect data quality:
-
Hydrolysis (Formation of Sulfonic Acid):
-
Indicator: Appearance of a broad singlet ~8-10 ppm (SO₃H) and loss of the specific aromatic pattern.
-
Prevention:[2] Store under Argon/Nitrogen at -20°C. Run NMR in anhydrous CDCl₃ (filter through basic alumina if solvent is acidic).
-
-
Oxidation (Formation of Carboxylic Acid):
-
Indicator: Disappearance of the 10.65 ppm aldehyde peak; appearance of a broad COOH peak >11 ppm.
-
Prevention:[2] Avoid exposure to air; the aldehyde is electron-deficient and prone to autoxidation.
-
-
Acetal Formation:
-
Indicator: If methanol (MeOH) is used for quenching or NMR, the aldehyde will form a hemiacetal/acetal (shift moves to ~5.5 ppm).
-
Rule:Never use CD₃OD for characterization of this compound.
-
References
-
Meerwein Synthesis Protocol: Meerwein, H., et al. "Über aromatische Diazoniumsulfinate und ihre Umwandlung in Sulfinsäuren und Sulfonsäurechloride." Chemische Berichte, vol. 90, no.[3] 6, 1957, pp. 841–852.
- Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
Analogous Sulfonyl Chloride Characterization: BenchChem. "4-Bromobenzenesulfonyl Chloride Technical Data."
-
General Sulfonamide Synthesis: "Synthesis of Sulfonamides via Sulfonyl Chlorides." Organic Chemistry Portal.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Sulfonyl Chlorides and Their Analogs
For researchers, scientists, and drug development professionals, a deep understanding of the structural information gleaned from mass spectrometry is fundamental to chemical synthesis and characterization. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated sulfonyl chlorides, contextualized by their unsubstituted and chlorinated analogs. By understanding the characteristic fragmentation pathways, researchers can more accurately identify these compounds and interpret the mass spectra of related molecules.
The Decisive Signature: Isotopic Patterns in Halogenated Compounds
The most immediate and telling feature in the mass spectrum of a halogenated compound is its isotopic pattern. Chlorine and bromine each have two stable isotopes with significant natural abundance, which imparts a characteristic signature to any fragment containing them.
-
Chlorine: Composed of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in an M+2 peak that is approximately one-third the intensity of the molecular ion peak ([M]⁺•).
-
Bromine: Consists of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), leading to a distinctive M+2 peak of nearly equal intensity to the molecular ion peak.[1] This near 1:1 ratio is a hallmark of a bromine-containing fragment.[2]
This fundamental difference is the primary distinguishing feature when comparing chlorinated and brominated sulfonyl chlorides.
Core Fragmentation Pathways of Aromatic Sulfonyl Chlorides
Under electron ionization, aromatic sulfonyl chlorides undergo a series of predictable fragmentation reactions. The primary fragmentation pathways are largely conserved across unsubstituted, chlorinated, and brominated analogs, with the key differentiators being the mass-to-charge (m/z) ratios of the resulting fragments and their isotopic patterns.
The fragmentation process typically begins with the ionization of the molecule, forming a molecular ion ([M]⁺•). This high-energy species then undergoes cleavage at its weakest bonds. The most common fragmentation pathways include:
-
Loss of the Chlorine Radical: Cleavage of the S-Cl bond results in the formation of an arylsulfonyl cation.
-
Expulsion of Sulfur Dioxide: A characteristic rearrangement reaction for sulfonyl compounds is the elimination of a neutral sulfur dioxide (SO₂) molecule. This is often a dominant fragmentation pathway.
-
Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can break, leading to the formation of an aryl cation and a sulfonyl chloride radical.
-
Fragmentation of the Aromatic Ring: The resulting aryl cations can undergo further fragmentation, typical of aromatic systems.
Below is a visual representation of the general fragmentation workflow for a substituted benzenesulfonyl chloride.
Caption: General workflow of electron ionization mass spectrometry for sulfonyl chlorides.
Comparative Fragmentation Analysis
To illustrate the differences in fragmentation patterns, we will compare the electron ionization mass spectra of benzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, and 2-bromobenzenesulfonyl chloride. The data for this comparison is sourced from the NIST Mass Spectrometry Data Center.
Benzenesulfonyl Chloride (Unsubstituted Analog)
The mass spectrum of benzenesulfonyl chloride serves as our baseline. Its fragmentation is characterized by the loss of the sulfonyl chloride moiety and the chlorine atom.
Caption: Key fragmentation pathways of benzenesulfonyl chloride.
Key Fragments for Benzenesulfonyl Chloride:
| m/z | Proposed Fragment | Notes |
| 176 | [C₆H₅SO₂Cl]⁺• | Molecular Ion |
| 141 | [C₆H₅SO₂]⁺ | Loss of a chlorine radical |
| 77 | [C₆H₅]⁺ | Loss of SO₂ from the [C₆H₅SO₂]⁺ fragment; often the base peak |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring |
4-Chlorobenzenesulfonyl Chloride
The introduction of a chlorine atom on the phenyl ring alters the masses of the fragments and introduces the characteristic 3:1 isotopic pattern for chlorine-containing ions.
Caption: Key fragmentation pathways of 4-chlorobenzenesulfonyl chloride.
Key Fragments for 4-Chlorobenzenesulfonyl Chloride: [3]
| m/z | Proposed Fragment | Notes |
| 210/212 | [ClC₆H₄SO₂Cl]⁺• | Molecular ion peaks, showing the M+2 pattern for two chlorine atoms. |
| 175/177 | [ClC₆H₄SO₂]⁺ | Loss of a chlorine radical from the sulfonyl group. Isotopic pattern for one chlorine atom is visible. |
| 111/113 | [ClC₆H₄]⁺ | Loss of SO₂ from the [ClC₆H₄SO₂]⁺ fragment. This is often the base peak and clearly shows the ~3:1 ratio for one chlorine atom. |
| 75 | [C₆H₄]⁺• | Loss of a chlorine radical from the [ClC₆H₄]⁺ fragment. |
2-Bromobenzenesulfonyl Chloride
Replacing the chlorine with a bromine atom significantly changes the mass spectrum due to the different mass and isotopic abundance of bromine.
Caption: Key fragmentation pathways of 2-bromobenzenesulfonyl chloride.
Key Fragments for 2-Bromobenzenesulfonyl Chloride: [4]
| m/z | Proposed Fragment | Notes |
| 254/256/258 | [BrC₆H₄SO₂Cl]⁺• | Molecular ion peaks. The pattern reflects the presence of one bromine and one chlorine atom. |
| 219/221 | [BrC₆H₄SO₂]⁺ | Loss of a chlorine radical from the sulfonyl group. The ~1:1 isotopic pattern for one bromine atom is clearly visible. |
| 155/157 | [BrC₆H₄]⁺ | Loss of SO₂ from the [BrC₆H₄SO₂]⁺ fragment. This is the base peak and shows the characteristic ~1:1 bromine isotopic signature. |
| 76 | [C₆H₄]⁺• | Loss of a bromine radical from the [BrC₆H₄]⁺ fragment. |
Experimental Protocol: Acquiring Electron Ionization Mass Spectra
The following is a generalized protocol for the analysis of sulfonyl chlorides using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation: a. Prepare a dilute solution of the sulfonyl chloride analog in a volatile, inert solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. b. Ensure the sample is completely dissolved. Sonication may be used if necessary.
2. GC-MS System Configuration: a. Gas Chromatograph:
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes. b. Mass Spectrometer:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.
3. Data Acquisition: a. Inject 1 µL of the prepared sample solution into the GC-MS. b. Start the data acquisition. c. The total run time will be approximately 20 minutes.
4. Data Analysis: a. Identify the chromatographic peak corresponding to the sulfonyl chloride. b. Extract the mass spectrum for this peak. c. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. d. Compare the observed isotopic patterns with the theoretical patterns for chlorine and bromine to confirm the presence and number of halogen atoms.
Conclusion
The mass spectrometry fragmentation of brominated sulfonyl chlorides follows predictable pathways, primarily involving the loss of the chlorine atom from the sulfonyl chloride group and the subsequent expulsion of sulfur dioxide. The most definitive feature in their mass spectra is the characteristic M+2 isotopic pattern with a ~1:1 intensity ratio for all bromine-containing fragments. This provides a clear and unambiguous method for distinguishing them from their chlorinated and non-halogenated counterparts. By understanding these fundamental principles and comparative data, researchers can confidently identify and characterize these important synthetic reagents.
References
-
NIST. Benzenesulfonyl chloride, 4-chloro-. NIST Chemistry WebBook. [Link]
-
NIST. 2-Bromobenzenesulfonyl chloride. NIST Chemistry WebBook. [Link]
-
PubChem. p-Bromobenzenesulfonyl chloride. [Link]
-
NIST. Benzenesulfonyl chloride, 4-chloro-. NIST Chemistry WebBook. [Link]
-
SpectraBase. p-bromobenzenesulfonyl chloride. [Link]
-
DrugFuture. p-Bromobenzenesulfonyl Chloride. [Link]
-
Chemistry LibreTexts. Br and Cl. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
PubChem. CID 174561770. [Link]
-
NIST. Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. (+)-Camphor-10-sulfonyl chloride. NIST Chemistry WebBook. [Link]
-
YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-formylbenzene-1-sulfonyl chloride
A Researcher's Guide to Safely Handling 4-Bromo-2-formylbenzene-1-sulfonyl chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle reactive chemical intermediates with the highest degree of safety and confidence. This guide provides essential, field-tested protocols for the safe handling and disposal of 4-Bromo-2-formylbenzene-1-sulfonyl chloride, a compound that, like other sulfonyl chlorides, demands rigorous safety protocols due to its inherent reactivity. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects you, your colleagues, and your research.
Immediate Hazard Assessment: Understanding the Risks
4-Bromo-2-formylbenzene-1-sulfonyl chloride is a corrosive and water-reactive substance. Its hazard profile is dominated by the sulfonyl chloride functional group, which reacts exothermically with nucleophiles, most notably water. This reaction can release corrosive and toxic gases, including hydrogen chloride (HCl) and sulfur oxides.[1][2] Direct contact with the solid or its vapors can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][4][5][6][7]
Table 1: Hazard Profile of Aryl Sulfonyl Chlorides
| Hazard Type | Description | Primary Risk |
| Corrosivity | Causes severe skin burns and serious eye damage, potentially leading to blindness.[2][4][6][8] | Direct contact with skin, eyes, or mucous membranes. |
| Water Reactivity | Reacts violently and exothermically with water, moisture, and humid air to produce corrosive gases (HCl, SOx).[1][2] | Inhalation of toxic fumes, pressure buildup in containers. |
| Inhalation Toxicity | Vapors and dusts are extremely destructive to the tissues of the upper respiratory tract.[3][8] Inhalation may cause lung edema, a condition where symptoms can be delayed.[3] | Working outside of a certified chemical fume hood. |
| Ingestion Hazard | Harmful if swallowed; can cause severe burns to the mouth, throat, and stomach.[1][4][6] | Accidental ingestion. |
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
Given the severe hazards, a multi-layered PPE approach is mandatory. Do not handle this chemical without every piece of the following equipment correctly in place.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Standard |
| Hand Protection | Double-gloving with chemical-resistant gloves. A common effective combination is a nitrile inner glove and a neoprene or butyl rubber outer glove. | Provides robust protection against corrosive materials and prevents direct skin contact.[8][9] Always inspect gloves for damage before use. |
| Eye & Face Protection | Safety goggles that form a seal around the eyes, worn in combination with a full-face shield . | Protects against splashes of the solid/liquid and corrosive vapors. Standard safety glasses are insufficient.[9][10][11][12] |
| Body Protection | A chemical-resistant laboratory coat is the minimum requirement. For larger quantities (>25g) or procedures with a higher splash risk, a chemical-resistant apron and sleeve covers are required.[8][9] | Protects skin and personal clothing from accidental splashes and spills.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes. Shoe covers may be necessary if there is a significant risk of spills. | Protects feet from spills. Corrosive chemicals can quickly penetrate standard footwear.[8][11] |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood .[9][13] | A fume hood is the primary engineering control to prevent inhalation of harmful vapors and dusts.[9] A respirator is not a substitute for a functioning fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates PPE requirements into a logical sequence, from initial setup to the final quench of the reactive material.
Workflow Diagram: Safe Handling of 4-Bromo-2-formylbenzene-1-sulfonyl chloride
Caption: Workflow for handling 4-Bromo-2-formylbenzene-1-sulfonyl chloride.
Experimental Protocol Steps:
-
Preparation:
-
Don PPE: Before entering the lab area where the chemical is stored or used, put on all required PPE as detailed in Table 2.
-
Verify Fume Hood: Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Setup: Assemble all necessary glassware inside the hood. Ensure it is dry, as residual moisture can react with the sulfonyl chloride.[2]
-
Emergency Stations: Confirm the path to the nearest emergency shower and eyewash station is unobstructed.[9][10][12]
-
-
Handling and Reaction:
-
Weighing: Weigh the required amount of 4-Bromo-2-formylbenzene-1-sulfonyl chloride directly into a container within the fume hood. Avoid handling the solid in the open lab.
-
Transfer: Carefully transfer the chemical to the reaction vessel. Use a powder funnel to minimize the risk of spills.
-
Reaction: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes at an emergency shower.[9][14][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9][15] Remove contact lenses if possible. Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel.[14][15] Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER or combustible absorbents.[14] Collect the material into a sealed container for hazardous waste disposal and ventilate the area.[14][15]
-
Disposal Plan: Neutralization and Waste Management
Unreacted sulfonyl chlorides must never be placed directly into a waste container. They must first be neutralized.
-
Prepare Quench Solution: In a separate flask large enough to accommodate the reaction mixture and potential foaming, prepare a cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃) or another weak base.
-
Slow Quenching: While stirring vigorously in the fume hood, slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the cold bicarbonate solution. The reaction is exothermic and will release gas (CO₂); slow addition is critical to control the reaction rate.
-
Verify Neutralization: After the addition is complete, allow the mixture to stir until gas evolution ceases. Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is neutral or slightly basic.
-
Waste Collection: Transfer the neutralized aqueous mixture to a designated hazardous waste container.[16] Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a separate solid hazardous waste container.
By adhering to this comprehensive safety framework, you can confidently and safely incorporate 4-Bromo-2-formylbenzene-1-sulfonyl chloride into your research workflows, ensuring both personal safety and the integrity of your scientific endeavors.
References
-
Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc. [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
-
Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. NJ.gov. [Link]
-
10 Tips Working Safely with corrosives. Chemsafe. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
sulphuryl chloride. Sdfine. [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. ilo.org. [Link]
-
4-Bromo benzenesulfonyl chloride MSDS. Aozun Yazhou Chemical. [Link]
-
Sulfuryl chloride. Sciencemadness Wiki. [Link]
Sources
- 1. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aozunasia.com [aozunasia.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. chemsafe.ie [chemsafe.ie]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nj.gov [nj.gov]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
